molecular formula C18H17NO2S B1660963 4-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide CAS No. 86328-84-9

4-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide

Cat. No.: B1660963
CAS No.: 86328-84-9
M. Wt: 311.4 g/mol
InChI Key: MPHNFTCUDMPWLY-UHFFFAOYSA-N
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Description

(4-Methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a naphthylmethyl moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)sulfonylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (4-Methylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)sulfonylamine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonyl chlorides, while reduction of a nitro group would produce an amine.

Scientific Research Applications

(4-Methylphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4-Methylphenyl)sulfonylamine exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The naphthylmethyl moiety can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

(4-Methylphenyl)sulfonylamine can be compared with other sulfonamide derivatives and naphthyl-containing compounds:

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group but differ in their aromatic substituents, leading to variations in their biological activity and applications.

    Naphthyl-Containing Compounds: Naphthalene derivatives such as naphthalene sulfonic acid and naphthylamine have different functional groups, affecting their reactivity and use in various fields.

The unique combination of the sulfonamide and naphthylmethyl groups in (4-Methylphenyl)sulfonylamine provides distinct properties that make it valuable for specific applications in research and industry.

Properties

CAS No.

86328-84-9

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H17NO2S/c1-14-9-11-17(12-10-14)22(20,21)19-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12,19H,13H2,1H3

InChI Key

MPHNFTCUDMPWLY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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